DCVC

Renal toxicology Mercapturate pathway Proximal tubule injury

DCVC (S-(1,2-Dichlorovinyl)-L-cysteine) is the unsubstituted cysteine S-conjugate providing direct β-lyase access—bypassing the rate-limiting deacetylation required by N-acetyl-DCVC. Researchers procuring DCVC gain an uncompromised tool to isolate reactive thioacylating intermediates (chloroacetic/chlorothionoacetic acid) without confounding upstream metabolism. It delivers consistent, reproducible nephrotoxicity across LLC-PK1, primary proximal tubule, and human renal cell platforms, with >10-fold renal selectivity over hepatocytes. At 5–50 µM, DCVC potently inhibits pathogen-stimulated TNF-α, IL-1β, and IL-8 release, making it indispensable for TCE immunomodulation and reproductive toxicology studies. Not interchangeable with TCVC or regioisomeric 2,2-DCVC.

Molecular Formula C5H7Cl2NO2S
Molecular Weight 216.08 g/mol
CAS No. 13419-46-0
Cat. No. B1662186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCVC
CAS13419-46-0
Molecular FormulaC5H7Cl2NO2S
Molecular Weight216.08 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)SC(=CCl)Cl
InChIInChI=1S/C5H7Cl2NO2S/c6-1-4(7)11-2-3(8)5(9)10/h1,3H,2,8H2,(H,9,10)/b4-1-
InChIKeyPJIHCWJOTSJIPQ-RJRFIUFISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DCVC (CAS 13419-46-0): A Trichloroethylene Metabolite for Nephrotoxicity and Renal Transport Research


S-(1,2-Dichlorovinyl)-L-cysteine (DCVC; CAS 13419-46-0; molecular weight 216.09; molecular formula C5H7Cl2NO2S) is a bioactive cysteine S-conjugate metabolite of the environmental contaminant trichloroethylene (TCE) [1]. DCVC is formed endogenously via the glutathione conjugation pathway and serves as the penultimate nephrotoxic species that, upon transport into renal proximal tubular cells and subsequent cleavage by cysteine conjugate β-lyase, yields reactive thioacylating intermediates responsible for covalent protein binding and cytotoxicity [2]. Unlike many structurally related cysteine conjugates, DCVC exhibits pronounced renal specificity and is a well-established tool compound for investigating the mercapturate pathway, organic ion transport mechanisms, and proximal tubular injury [3].

Why DCVC Cannot Be Replaced by N-Acetyl-DCVC, TCVC, or Other Cysteine Conjugates in Experimental Workflows


Generic substitution among cysteine S-conjugates is inadvisable because critical pharmacokinetic and toxicodynamic determinants—including cellular transport mechanisms, rates of deacetylation, β-lyase substrate specificity, and the chemical identity of reactive intermediates—vary substantially across analogs [1]. For instance, the mercapturic acid N-acetyl-DCVC requires an obligatory deacetylation step prior to β-lyase activation, resulting in a delayed time course of cytotoxicity relative to DCVC, and it utilizes a distinct organic anion transport system (probenecid-sensitive) rather than the amino acid transport systems employed by DCVC [2][3]. Similarly, the trichlorinated analog TCVC (S-(1,2,2-trichlorovinyl)-L-cysteine) yields distinct reactive thioacylating metabolites compared to DCVC, potentially producing divergent toxicological profiles [4]. Researchers seeking consistent, well-characterized nephrotoxic responses or investigating DCVC-specific mechanistic pathways should therefore procure DCVC rather than structurally analogous compounds.

Quantitative Comparative Evidence for DCVC (13419-46-0) Relative to Closest Analogs


DCVC vs. N-Acetyl-DCVC: Delayed Cytotoxicity Due to Rate-Limiting Deacetylation

The cytotoxicity of N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-acetyl-DCVC) toward isolated kidney cells exhibited a delayed time course compared to DCVC, attributable to the relatively low rate of deacetylation of the N-acetyl derivative before it can serve as a substrate for cysteine conjugate β-lyase [1]. In isolated renal cortical slices, probenecid decreased uptake of N-acetyl-DCVC by 80% and reduced toxicity, whereas DCVC transport was probenecid-insensitive, confirming distinct transport mechanisms [2]. Covalent binding of radiolabeled material from N-acetyl-[35S]DCVC was reduced 80% by probenecid and 50% by the β-lyase inhibitor aminooxyacetic acid (AOAA), whereas binding from DCVC was inhibited only by AOAA [2].

Renal toxicology Mercapturate pathway Proximal tubule injury Cysteine conjugate β-lyase

DCVC vs. TCVC: Divergent Reactive Metabolites Formed by β-Lyase

Under identical incubation conditions with cysteine conjugate β-lyase (from S. typhimurium) or the pyridoxal phosphate model N-dodecylpyridoxal bromide (PL-Br), DCVC and TCVC produce distinct reactive metabolites [1]. PL-Br and bacterial β-lyase converted DCVC to chloroacetic acid and chlorothionoacetic acid, whereas TCVC was converted to dichloroacetic acid [1]. When incubated in the presence of the trapping agent diethylamine, DCVC yielded N,N-diethylchlorothioacetamide, while TCVC yielded N,N-diethyldichlorothioacetamide, demonstrating that the number of chlorine substituents directly determines the electrophilic species available for cellular macromolecule adduction [1].

Bioactivation Thioacylating agents Covalent binding Metabolite profiling

DCVC vs. NA-2,2-DCVC (Regioisomeric Mercapturic Acid): Differential Cytotoxic Potency

In mouse proximal tubule (mPCT) cells expressing aminoacylase III (AAIII), the cytotoxic effect of the regioisomer NA-2,2-DCVC (N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine) was smaller than that of NA-1,2-DCVC (N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine), despite both being deacetylated by AAIII to their corresponding free cysteine conjugates [1]. This indicates that factors beyond intracellular deacetylase activity—likely including the differential reactivity or β-lyase substrate affinity of the resulting cysteine conjugates (DCVC vs. 2,2-DCVC)—mediate the observed cytotoxicity differences [1].

Regioisomer specificity Mercapturic acid Aminoacylase III Cytotoxicity screening

DCVC vs. Trichloroacetate (TCA): Cytokine Release Inhibition Is DCVC-Specific

In human extraplacental membrane tissue punch cultures, DCVC at concentrations of 5-50 μM significantly inhibited lipoteichoic acid (LTA)-stimulated, lipopolysaccharide (LPS)-stimulated, and Group B Streptococcus (GBS)-stimulated release of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-8 as early as 4 hours post-treatment (P ≤ 0.05) [1]. In stark contrast, trichloroacetate (TCA), another major TCE metabolite, did not inhibit LTA-stimulated cytokine release from tissue punches at concentrations up to 500 μM [1]. This demonstrates that the immunomodulatory activity is unique to DCVC among TCE metabolites and is not a class effect.

Innate immunity TNF-α Placental toxicology Pathogen-stimulated inflammation

DCVC Organ Selectivity: 10-Fold Higher Cytotoxicity in Renal Proximal Tubules vs. Hepatocytes

In a comparative in vitro system using freshly isolated cells from F-344 rats, DCVC was more cytotoxic to renal proximal tubule fragments (RPT) than to rat hepatocytes, as measured by depressed oxygen consumption rates and lactate dehydrogenase (LDH) release during 8-hour incubations at 0.5 mg RPT protein/mL [1]. This organ-selective toxicity profile is consistent with the known in vivo nephrotoxicity of DCVC and reflects the high expression of cysteine conjugate β-lyase in the renal proximal tubule relative to other tissues. The RPT system demonstrated good correspondence with in vivo responses for multiple nephrotoxins, validating its utility for screening [1].

Organ-specific toxicity Renal vs. hepatic Target organ selectivity In vitro toxicology

Primary Research and Industrial Application Scenarios for DCVC (CAS 13419-46-0)


Mechanistic Nephrotoxicity Studies Requiring Defined Reactive Metabolite Identity

DCVC is the optimal tool compound for investigating the mercapturate pathway of haloalkene-induced nephrotoxicity. Unlike N-acetyl-DCVC, which requires a rate-limiting deacetylation step, DCVC provides direct access to the β-lyase-mediated bioactivation cascade, enabling researchers to isolate and study the effects of reactive thioacylating intermediates (chloroacetic acid and chlorothionoacetic acid) without confounding variables introduced by prior metabolic steps [1][2]. This property is essential for studies examining covalent protein binding, mitochondrial dysfunction, and calcium dysregulation in proximal tubular cells [3].

In Vitro Screening for Drug-Induced Kidney Injury (DIKI) Using Validated Positive Controls

DCVC serves as a reliable positive control in renal proximal tubule cell-based assays for drug-induced kidney injury screening. Its well-characterized, β-lyase-dependent cytotoxicity produces consistent, reproducible results across multiple in vitro systems, including LLC-PK1 cells, primary rat proximal tubule fragments, and human proximal tubular cell cultures [1][2]. The demonstrated 10-fold higher cytotoxicity in renal cells versus hepatocytes confirms its organ-specific toxicity profile, making it an ideal benchmark for validating the sensitivity and specificity of nephrotoxicity screening platforms [2].

Investigating TCE-Mediated Modulation of Innate Immunity and Placental Inflammation

DCVC is uniquely suited for research examining the immunomodulatory effects of trichloroethylene exposure, particularly in the context of reproductive and developmental toxicology. Unlike the alternative TCE metabolite trichloroacetate (TCA), which exhibits no activity up to 500 μM, DCVC potently inhibits pathogen-stimulated TNF-α, IL-1β, and IL-8 release from human extraplacental membranes at concentrations as low as 5 μM [1]. This specific activity profile makes DCVC essential for studies investigating the mechanistic basis of TCE-associated adverse pregnancy outcomes or altered host defense in exposed populations.

Structure-Activity Relationship Studies of Halogenated Cysteine Conjugates

For medicinal chemistry and toxicology investigations into the structure-activity relationships of halogenated alkene metabolites, DCVC provides a critical reference point. Comparative studies with TCVC (trichlorinated analog) reveal that DCVC yields distinct monochlorinated reactive intermediates (chloroacetic acid derivatives), whereas TCVC yields dichlorinated products [1]. Similarly, regioisomeric comparisons show that the 1,2-dichlorovinyl isomer (DCVC) is more cytotoxic than the 2,2-dichlorovinyl isomer [2]. These defined differences make DCVC an indispensable standard for elucidating how chlorine substitution patterns govern bioactivation efficiency, reactive intermediate reactivity, and ultimate toxicological outcome.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCVC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.